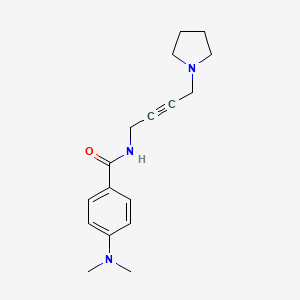

4-(dimethylamino)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(dimethylamino)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide, also known as DYRK1A inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of kinase inhibitors and has been found to have significant effects on the biochemical and physiological processes in the body.

Scientific Research Applications

Nucleophilic Catalyst

4-(Dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide: (DMAP) and related structures are widely used as nucleophilic catalysts. These compounds facilitate chemical reactions by donating electron pairs to electrophiles. DMAP’s catalytic activity is particularly valuable in organic synthesis, where it promotes reactions such as acylation, esterification, and amidation. Researchers appreciate its efficiency and versatility in various synthetic pathways .

Smart Materials

Stimuli-responsive materials have gained attention due to their adaptability in diverse applications. Surprisingly, DMAP derivatives exhibit temperature-sensitive protonation behavior. For instance, the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from DMAP reacting with pentafluoropyridine, undergoes significant protonation changes with temperature. At 30 °C, it experiences slight protonation on the dimethylamino group, but at −70 °C, complete protonation occurs. This phenomenon is unprecedented for weak nucleophiles, making DMAP an intriguing candidate for smart materials .

Click Chemistry Reagent

1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol: , a derivative of DMAP, serves as a click chemistry reagent. It contains an alkyne group, enabling copper-catalyzed azide-alkyne cycloaddition reactions. Researchers utilize this compound for bioconjugation, drug discovery, and material functionalization. Its compatibility with diverse substrates makes it valuable in chemical biology and medicinal chemistry .

Anticholinergic Agent

1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol: also exhibits anticholinergic properties. Researchers investigate its potential in treating bronchial asthma, where modulation of cholinergic pathways plays a crucial role. Further studies are needed to explore its efficacy and safety in this context .

Coordination Chemistry

In coordination chemistry, DMAP acts as a ligand, coordinating with metal ions. Its electron-donating properties influence metal complexes’ stability, reactivity, and catalytic behavior. Researchers explore DMAP-based complexes for applications in catalysis, sensors, and materials science.

These applications highlight the versatility and significance of 4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide and its derivatives in scientific research. As our understanding grows, we may uncover even more exciting uses for this intriguing compound

Mechanism of Action

Mode of Action

It is known that the compound has a significant impact on the protonation degree of dmap derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been found that temperature has a significant impact on the protonation degree of DMAP derivatives .

properties

IUPAC Name |

4-(dimethylamino)-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-19(2)16-9-7-15(8-10-16)17(21)18-11-3-4-12-20-13-5-6-14-20/h7-10H,5-6,11-14H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJALYZKWBQNPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCC#CCN2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)

![3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2490199.png)

![7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490200.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2490211.png)

![3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2490215.png)

![[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2490217.png)